molecular formula C15H12N4O6S B2758648 N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide CAS No. 941997-67-7

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide

Cat. No.: B2758648
CAS No.: 941997-67-7
M. Wt: 376.34
InChI Key: OTTKPTHDQZJLEI-UHFFFAOYSA-N
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Description

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide is a complex organic compound that belongs to the class of oxadiazole derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Mechanism of Action

Target of Action

The primary target of this compound is human lanosterol 14α-demethylase (CYP51) . This enzyme plays a crucial role in the biosynthesis of sterols, which are vital components of eukaryotic cell membranes. Inhibition of CYP51 can disrupt sterol biosynthesis, leading to cell death.

Mode of Action

The compound interacts with its target, CYP51, through a process known as molecular docking This interaction can inhibit the function of CYP51, thereby disrupting the biosynthesis of sterols

Biochemical Pathways

The inhibition of CYP51 disrupts the biosynthesis of sterols, affecting multiple downstream biochemical pathways. Sterols are essential for maintaining the integrity and fluidity of cell membranes. Therefore, their depletion can lead to cell death .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its inhibition of sterol biosynthesis. This can lead to cell death, providing a potential mechanism for its antimicrobial and anticancer effects . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the nitrothiophene moiety: This step often involves nitration of thiophene followed by coupling with the oxadiazole intermediate.

Industrial Production Methods

large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, using scalable reaction conditions and efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are often used.

Major Products

Scientific Research Applications

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethoxyphenyl)-5-aryl-1,3,4-oxadiazol-2-amine: Similar structure but lacks the nitrothiophene moiety.

    N-(4-methoxyphenyl)-5-aryl-1,3,4-oxadiazol-2-amine: Another oxadiazole derivative with different substituents on the phenyl ring.

Uniqueness

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide is unique due to the presence of both the nitrothiophene and dimethoxyphenyl groups, which may contribute to its distinct biological activities and chemical reactivity .

Properties

IUPAC Name

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O6S/c1-23-8-3-4-9(10(7-8)24-2)14-17-18-15(25-14)16-13(20)11-5-6-12(26-11)19(21)22/h3-7H,1-2H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTTKPTHDQZJLEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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